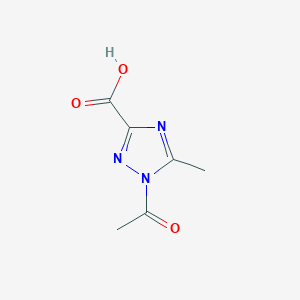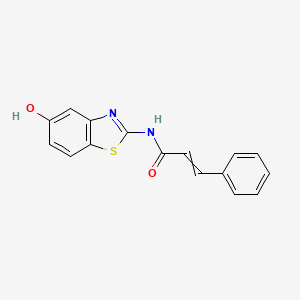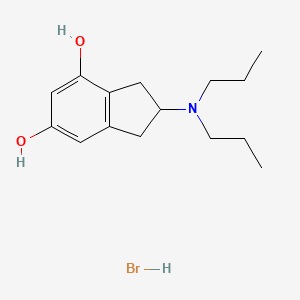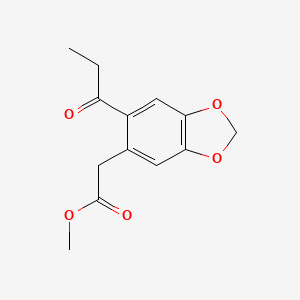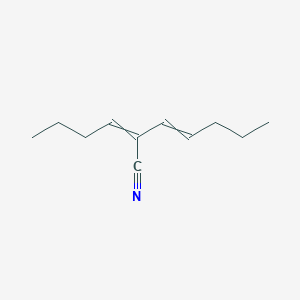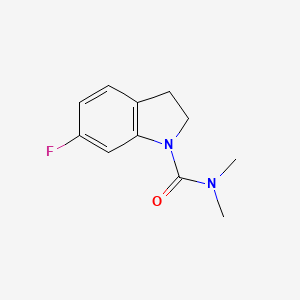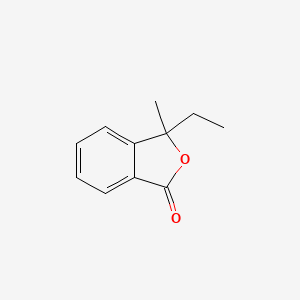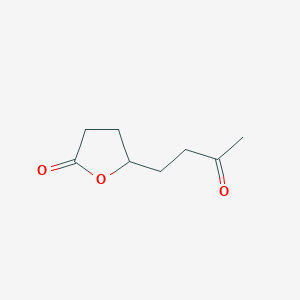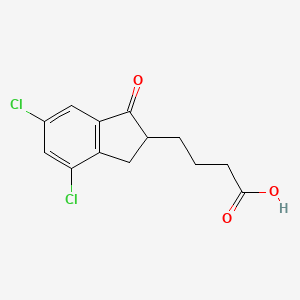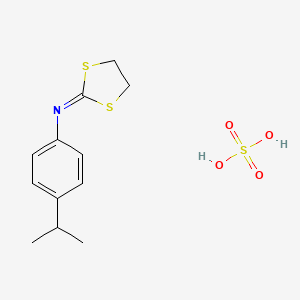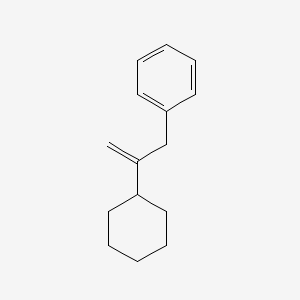
(2-Cyclohexylprop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexylprop-2-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a cyclohexylprop-2-en-1-yl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylprop-2-en-1-yl)benzene can be achieved through various organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale operations. The choice of solvents, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclohexylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) to yield cyclohexylpropylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂CrO₄
Reduction: H₂/Pd
Substitution: HNO₃/H₂SO₄ (nitration), SO₃/H₂SO₄ (sulfonation), Br₂/FeBr₃ (bromination)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Cyclohexylpropylbenzene
Substitution: Nitro, sulfo, and bromo derivatives of this compound
Aplicaciones Científicas De Investigación
(2-Cyclohexylprop-2-en-1-yl)benzene has various applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Cyclohexylprop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized electrons facilitate the formation of intermediates, such as benzenonium ions, which then undergo further transformations to yield substituted products .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the prop-2-en-1-yl group.
Propylbenzene: Contains a propyl group instead of a cyclohexylprop-2-en-1-yl group.
Cyclohexylmethylbenzene: Features a cyclohexylmethyl group instead of a cyclohexylprop-2-en-1-yl group.
Uniqueness
(2-Cyclohexylprop-2-en-1-yl)benzene is unique due to the presence of both a cyclohexyl and a prop-2-en-1-yl group attached to the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
86409-75-8 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2-cyclohexylprop-2-enylbenzene |
InChI |
InChI=1S/C15H20/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,1,3,6-7,10-12H2 |
Clave InChI |
VJGHJGJBXBZPRF-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1=CC=CC=C1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


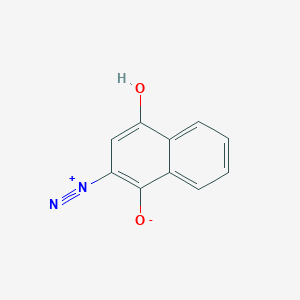
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
